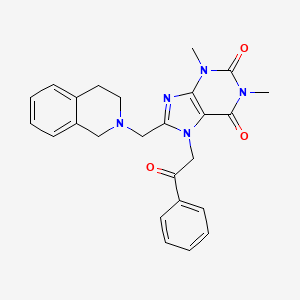

8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including a dihydroisoquinoline moiety and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, each requiring specific reagents and conditions. One common approach is the functionalization of N-acyl/sulfonyl tetrahydroisoquinolines (THIQs) via oxidative direct C(sp3)–H functionalization. This method employs 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidizing agent under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like DDQ, leading to the formation of reactive intermediates.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

Oxidation: DDQ in mild conditions.

Reduction: Sodium borohydride (NaBH4) in an appropriate solvent.

Substitution: Various nucleophiles under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can lead to the formation of iminium ions, which can further react with nucleophiles to form substituted products .

Scientific Research Applications

Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis and a subject of study for developing new synthetic methodologies.

Biology: Its potential biological activity can be explored for developing new bioactive molecules.

Medicine: The compound may serve as a lead compound for drug discovery, particularly in targeting specific enzymes or receptors.

Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione: Lacks the dihydroisoquinoline moiety.

8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Lacks the phenylethyl group.

Uniqueness

The uniqueness of 8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both the dihydroisoquinoline and phenylethyl groups enhances its potential for diverse applications in research and industry.

Biological Activity

The compound 8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic molecule classified as a purine derivative. Its unique structure combines features of both isoquinoline and purine frameworks, which may confer significant biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C18H23N5O2, with a molecular weight of approximately 341.41 g/mol. The presence of multiple functional groups such as amines and ketones suggests various possible interactions with biological targets.

Preliminary studies indicate that this compound may act as a central nervous system stimulant. Its structural similarity to known stimulants suggests it could influence neurotransmitter systems, particularly those involving dopamine and norepinephrine. Potential mechanisms include:

- Receptor Interaction : Binding to specific receptors in the brain that modulate neurotransmitter release.

- Enzyme Modulation : Inhibition or activation of enzymes involved in neurotransmitter synthesis or degradation.

Pharmacological Properties

The biological activity of This compound has been investigated for various pharmacological effects:

| Activity | Description |

|---|---|

| CNS Stimulation | Potential use in treating conditions like ADHD due to stimulant properties. |

| Antioxidant Effects | May exhibit antioxidant properties that protect against oxidative stress. |

| Anti-inflammatory Potential | Could modulate inflammatory pathways, although further studies are needed. |

Case Studies and Research Findings

Research on similar compounds has provided insights into the potential biological activities of this molecule. For instance:

- CNS Stimulant Activity : A study indicated that structurally related purine derivatives showed significant dopaminergic activity, suggesting potential efficacy in treating ADHD (Source: ).

- Antioxidant Properties : Compounds with similar isoquinoline structures have demonstrated antioxidant capabilities in vitro, indicating possible protective effects against cellular damage (Source: ).

- Enzyme Interaction Studies : Investigations into enzyme inhibition have shown that related compounds can affect pathways involving NADPH and DHFR (dihydrofolate reductase), which are critical in cellular metabolism (Source: ).

Synthesis and Industrial Applications

The synthesis of this compound involves multi-step organic reactions typically starting with the construction of the dihydroisoquinoline and purine frameworks followed by coupling these fragments. Industrial methods may utilize advanced techniques such as continuous flow synthesis to enhance efficiency and scalability.

Properties

Molecular Formula |

C25H25N5O3 |

|---|---|

Molecular Weight |

443.5 g/mol |

IUPAC Name |

8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-7-phenacylpurine-2,6-dione |

InChI |

InChI=1S/C25H25N5O3/c1-27-23-22(24(32)28(2)25(27)33)30(15-20(31)18-9-4-3-5-10-18)21(26-23)16-29-13-12-17-8-6-7-11-19(17)14-29/h3-11H,12-16H2,1-2H3 |

InChI Key |

NIUFWCSICXKQNI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC4=CC=CC=C4C3)CC(=O)C5=CC=CC=C5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.